5-bromo-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)nicotinamide
Description
Properties
IUPAC Name |
5-bromo-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5O/c1-22-15(2-3-21-22)12-4-11(6-18-8-12)7-20-16(23)13-5-14(17)10-19-9-13/h2-6,8-10H,7H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEJYMCATPJTCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3=CC(=CN=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)nicotinamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Coupling Reactions: The pyrazole ring is then coupled with a pyridine derivative through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Nicotinamide Introduction: The final step involves the formation of the nicotinamide moiety, which can be achieved through amidation reactions using nicotinic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyridine rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups present in the compound using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
5-bromo-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)nicotinamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: It is investigated for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: The compound serves as a probe in chemical biology to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 5-bromo-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.
Comparison with Similar Compounds
5-bromo-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)nicotinamide (CAS: 1351623-02-3)
This analogue shares the 5-bromo-nicotinamide core but differs in the substituent: a pyridazinone ring replaces the pyridine group, linked via an ethyl chain instead of a methyl group. Molecular weight (389.21 g/mol) is slightly higher than the target compound (exact weight unspecified in evidence), likely due to the ethyl linker and pyridazinone .
5-bromo-N-[1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-yl]thiophene-2-sulfonamide
chloro) and heterocyclic diversity. The sulfonamide group and thiophene core contrast with the carboxamide and pyridine in the target compound, highlighting divergent strategies for bioactivity modulation. Such structural differences suggest distinct target affinities and metabolic pathways .
Key Structural Differences and Implications
| Parameter | Target Compound | CAS 1351623-02-3 | CAS 827593-21-5 |
|---|---|---|---|
| Core Structure | Nicotinamide (pyridine-3-carboxamide) | Nicotinamide | Thiophene-sulfonamide |
| Halogen Substituent | Bromine at pyridine-5 | Bromine at pyridine-5 | Chlorine at phenyl |
| Heterocyclic Substituent | 5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-ylmethyl | 6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-ylethyl | 1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-yl |
| Linker | Methyl | Ethyl | Benzyl |
| Molecular Weight | Not explicitly provided (estimated ~400 g/mol) | 389.21 g/mol | Not provided |
Research Findings and Methodological Considerations
Crystallographic data for such compounds are often resolved using programs like SHELX, which is widely employed for small-molecule refinement .
Biological Activity
5-bromo-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)nicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₆H₁₄BrN₅O
- Molecular Weight : 372.22 g/mol
- CAS Number : 2034225-84-6
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It may function as an inhibitor or modulator, affecting various biochemical pathways. The compound's structure allows it to bind effectively to target sites, potentially influencing cellular processes such as apoptosis and immune response modulation .
Cancer Therapy
The compound's potential in cancer therapy is underscored by its ability to modulate immune responses. Metabolites like 1-methylnicotinamide (MNA), related to nicotinamide structures, have been shown to influence T-cell activity within tumor microenvironments, promoting tumor growth through cytokine secretion . This suggests that this compound could similarly impact tumor biology through immune modulation.
Case Studies and Research Findings
Several studies have explored the biological effects of compounds related to this compound:
Q & A
Q. What are the recommended synthetic routes for 5-bromo-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)nicotinamide, and how are intermediates characterized?
- Methodological Answer : A common synthetic route involves coupling 5-bromonicotinic acid derivatives with a pyrazole-containing amine via amide bond formation. For example, intermediates like 5-bromo-N-phenylnicotinamide (molecular weight: 277.12 g/mol) can be synthesized by refluxing reactants in tetrahydrofuran (THF) with potassium carbonate as a base . Intermediates are characterized using ¹H/¹³C NMR (to confirm bond connectivity) and mass spectrometry (to verify molecular weight). For instance, analogs such as N-(1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl)nicotinamide (5h) were confirmed via NMR and MS (molecular weight: 308) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer : ¹H NMR resolves proton environments (e.g., pyrazole methyl groups at ~3.0 ppm, aromatic protons at 7.0–8.5 ppm). ¹³C NMR identifies carbonyl carbons (~165 ppm) and aromatic carbons. High-resolution mass spectrometry (HRMS) confirms molecular formula (e.g., analogs in showed <5 ppm mass accuracy). For example, 5-bromo-N-phenylnicotinamide’s structure was validated using these techniques .
Q. How can researchers optimize reaction conditions for amide bond formation in this compound’s synthesis?
- Methodological Answer : Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance reactivity.
- Catalyst/base : Potassium carbonate or HATU/DIPEA for coupling.
- Temperature : Reflux conditions (~80°C) improve yield.
For example, THF with K₂CO₃ was effective for synthesizing 5-bromo-N-phenylnicotinamide .
Advanced Research Questions
Q. How can molecular docking studies be designed to evaluate the binding affinity of this compound with target proteins?
- Methodological Answer :
- Protein preparation : Retrieve target structures (e.g., kinases) from PDB. Optimize hydrogen bonding networks and remove water molecules.
- Ligand preparation : Generate 3D conformers of the compound using software like OpenBabel.
- Docking protocol : Use AutoDock Vina with Lamarckian genetic algorithm. Validate with co-crystallized ligands (RMSD <2.0 Å).
For example, pyrazole-containing analogs in were docked into active sites to assess binding modes and affinity.
Q. What strategies address low solubility or stability during in vitro assays?
- Methodological Answer :
- Co-solvents : Use DMSO (≤1% v/v) to enhance solubility while minimizing cytotoxicity.
- Formulation : Nanoemulsions or cyclodextrin complexes improve bioavailability.
- Stability assays : Monitor degradation via HPLC under physiological conditions (pH 7.4, 37°C).
For instance, analogs in were tested in DMSO for antimicrobial assays .
Q. How do structural modifications at the pyrazole or pyridine rings influence biological activity?
- Methodological Answer :
- Pyrazole substitution : Methyl groups at N1 (e.g., 1-methyl-1H-pyrazole) enhance metabolic stability.
- Pyridine bromine : The 5-bromo substituent increases steric bulk, potentially improving target selectivity.
- Amide linker : Replace with sulfonamide or urea to modulate polarity.
For example, replacing pyridine with isonicotinamide in altered antibacterial activity .
Q. How should researchers interpret discrepancies in physicochemical data (e.g., melting points) among structurally similar analogs?
- Methodological Answer : Variations in melting points (e.g., 160–174°C for nicotinamide analogs in ) may arise from:
- Crystallinity : Differences in crystal packing (e.g., hydrogen bonding networks).
- Purity : HPLC or elemental analysis can confirm sample homogeneity.
- Substituent effects : Electron-withdrawing groups (e.g., bromine) may increase melting points .
Q. What in silico tools predict the ADMET profile of this compound?
- Methodological Answer :
- SwissADME : Predicts logP (lipophilicity), BBB permeability, and CYP450 interactions.
- ProTox-II : Estimates toxicity endpoints (e.g., hepatotoxicity).
- Molinspiration : Calculates drug-likeness parameters (e.g., TPSA).
For example, 5-bromo-N-phenylnicotinamide’s SMILES (C1=CC=C(C=C1)NC(=O)C2=CC(=CN=C2)Br) can be input for analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
